molecular formula C28H32FNO6 B12290807 [2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate

[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate

Cat. No.: B12290807
M. Wt: 497.6 g/mol
InChI Key: BQTXJHAJMDGOFI-UHFFFAOYSA-N
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Description

[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate is a complex organic compound with a unique structure that combines a fluorinated steroidal backbone with a pyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position of the steroidal backbone using reagents like Selectfluor.

    Hydroxylation: Introduction of hydroxyl groups at the 11th and 17th positions through controlled oxidation reactions.

    Esterification: Formation of the pyridine-4-carboxylate ester via esterification reactions using pyridine-4-carboxylic acid and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The keto group can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.

Scientific Research Applications

[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated steroidal backbone allows it to interact with steroid receptors, modulating their activity. Additionally, the pyridine carboxylate moiety can interact with various enzymes, influencing their function and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol
  • p-Hydroxyphenylethanol
  • 4-Hydroxybenzaldehyde
  • 1-(4-Fluorophenyl)piperazine

Uniqueness

What sets [2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate apart from similar compounds is its unique combination of a fluorinated steroidal backbone and a pyridine carboxylate moiety. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTXJHAJMDGOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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